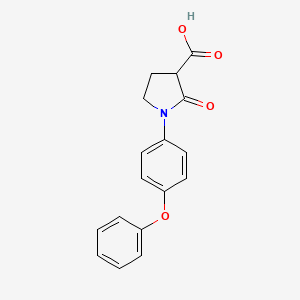

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16-15(17(20)21)10-11-18(16)12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQMCSVUDSUKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another method involves the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures .

Industrial Production Methods

the use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitroalkanes for Michael addition reactions and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Michael addition reactions yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the treatment of various diseases due to its ability to modulate biological pathways:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases such as rheumatoid arthritis and osteoarthritis. By inhibiting MMPs, these compounds may help reduce tissue degradation and inflammation .

- Neuroprotective Effects : There is evidence suggesting that this compound could be beneficial in treating neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Its mechanism may involve the inhibition of neuroinflammatory processes and protection against neuronal cell death .

- Cancer Treatment : The compound may serve as a potential therapeutic agent for various cancers. It can be used in combination with established chemotherapeutics to enhance efficacy, particularly in targeting cancer cell metabolism and proliferation pathways .

Biochemical Research Applications

In biochemical research, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is utilized for:

- Enzyme Inhibition Studies : The compound is often employed to study the inhibition of specific enzymes involved in disease pathways, providing insights into therapeutic targets and drug design .

- Drug Development : As a scaffold for designing new pharmaceuticals, this compound allows for modifications that can enhance its bioactivity or selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a family of 2-oxo-pyrrolidine-3-carboxylic acid derivatives. Structural variations arise from substitutions on the phenyl ring at the 1-position and stereochemical differences. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The phenoxyphenyl group in the target compound increases logP compared to methyl or ester-substituted analogs, enhancing membrane permeability .

- Solubility: The carboxylic acid group ensures moderate aqueous solubility, while the propoxycarbonyl analog (C₁₅H₁₇NO₅) may exhibit improved solubility in organic solvents .

- Thermal Stability : Melting points vary; e.g., the 4-chlorophenyl derivative melts at 191°C, indicating high crystallinity .

Biological Activity

The compound 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H15NO3

- Molecular Weight : 285.30 g/mol

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. The compound's effectiveness was assessed using various cancer cell lines, primarily focusing on A549 human lung adenocarcinoma cells.

Case Study: Anticancer Activity Evaluation

A study conducted by researchers utilized an MTT assay to evaluate the viability of A549 cells treated with varying concentrations of the compound. The results indicated that:

- At a concentration of 100 µM , the compound reduced cell viability to approximately 78% , demonstrating moderate anticancer activity.

- Structural modifications, such as substituting different phenyl groups, significantly influenced the anticancer efficacy. For instance, derivatives with electron-withdrawing groups showed enhanced activity, reducing cell viability to as low as 64% in specific cases.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | 78 |

| Compound with 4-Cl substitution | A549 | 100 | 64 |

| Compound with 4-Br substitution | A549 | 100 | 61 |

2. Antimicrobial Activity

The antimicrobial potential of the compound was also explored against various pathogens. The compounds were tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Case Study: Antimicrobial Screening

In a screening assay, the compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria:

- The minimum inhibitory concentration (MIC) values were determined, indicating that certain derivatives exhibited significant antimicrobial activity at concentrations as low as 10 µg/mL .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Klebsiella pneumoniae | 20 | Moderate |

| Staphylococcus aureus | 10 | High |

| Escherichia coli | 50 | Low |

The mechanism through which this compound exerts its biological effects appears to involve interference with cellular pathways critical for cancer cell survival and proliferation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways, although further mechanistic studies are needed to elucidate these processes fully.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidine-carboxylic acid derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, similar compounds (e.g., oxazolo-pyridine derivatives) are synthesized via palladium-catalyzed cross-coupling, followed by cyclization in solvents like DMF or toluene . Optimization may involve screening catalysts (e.g., Pd/Cu), adjusting solvent polarity, and controlling reaction temperature. Computational tools, such as quantum chemical calculations, can predict reaction pathways and transition states to reduce trial-and-error experimentation .

Q. How can the structural integrity of this compound be validated experimentally?

Structural characterization typically employs:

- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .

- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition : Fluorometric assays targeting proteases or kinases, depending on hypothesized mechanisms .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of key synthetic steps?

Reaction path searches using density functional theory (DFT) can map energy profiles for intermediates and transition states. For instance, ICReDD combines quantum calculations with experimental data to identify optimal conditions (e.g., solvent effects, catalyst selection) . Molecular dynamics simulations may further explore solvent interactions or steric hindrance in cyclization steps.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Analog synthesis : Modify substituents (e.g., phenoxyphenyl group, pyrrolidine oxidation state) and compare bioactivity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .

- Target docking studies : Predict binding modes with enzymes (e.g., cysteine proteases) using AutoDock or Schrödinger .

Q. How should researchers address contradictions in reported biological data?

Discrepancies may arise from:

- Purity variability : Ensure compound purity via HPLC (>95%) and disclose analytical methods .

- Assay conditions : Standardize protocols (e.g., cell line passages, serum concentration) .

- Statistical rigor : Use replicate experiments (n ≥ 3) and report error margins .

Q. What methodologies are recommended for assessing ecological toxicity?

- Acute toxicity : Daphnia magna or zebrafish embryo assays to determine LC .

- Biodegradation : OECD 301F tests to evaluate persistence in aqueous systems .

- Bioaccumulation : Log measurements via shake-flask methods .

Q. How can advanced separation techniques improve purification yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.